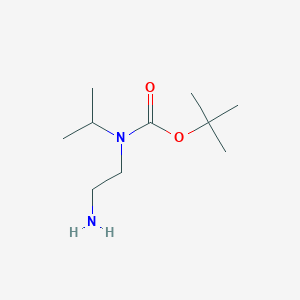

(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester

説明

(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester is a Boc-protected amine derivative widely used in organic synthesis, particularly in peptide chemistry and drug development. Its structure comprises a tert-butyl carbamate group linked to an isopropyl-substituted ethylamine backbone. This compound serves as a key intermediate for introducing protected amine functionalities in multi-step syntheses.

特性

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQWNKMAMIQCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Carbamate Formation via Isocyanate Reaction

A common approach to prepare carbamates such as (2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester involves the reaction of an aminoethyl precursor with isopropyl isocyanate, followed by esterification with tert-butyl alcohol or use of tert-butyl carbamate intermediates.

- Starting material: 2-aminoethylamine (or protected derivative).

- Reaction with isopropyl isocyanate: Forms the isopropyl carbamate intermediate.

- Protection of the carboxylic acid as a tert-butyl ester: Achieved by reaction with tert-butyl alcohol under acidic or catalytic conditions or via use of di-tert-butyl dicarbonate (Boc anhydride) for amine protection.

Boc Protection Strategy

The tert-butyl ester group is often introduced by Boc protection, which involves:

- Reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

- This reaction proceeds under mild conditions (0–25°C) in solvents like dichloromethane (DCM).

- The reaction typically completes within 1–3 hours.

- Purification by aqueous workup and column chromatography yields the Boc-protected carbamate.

Industrial Scale Considerations

For larger scale synthesis, reaction parameters are optimized for yield and purity:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Solvent choice affects solubility and reaction rate |

| Temperature | 0–25°C (Boc protection), 50–100°C (carbamate formation) | Controlled to avoid side reactions |

| Reaction Time | 1–24 hours | Dependent on step and scale |

| Catalysts/Base | Triethylamine or DIPEA | To neutralize acid byproducts |

| Purification | Column chromatography, recrystallization | Ensures >95% purity |

Example Reaction Conditions from Analogous Compounds

| Reactants | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-aminoethylamine + isopropyl isocyanate | DCM | 25 | 3 | 70–85 | |

| Boc protection with di-tert-butyl dicarbonate | DCM | 0–25 | 1–2 | 80–90 |

Research Findings on Preparation Efficiency and Purity

- The Boc protection step is critical for achieving high purity and stability of the carbamate intermediate.

- Use of triethylamine or DIPEA as base ensures efficient conversion and neutralization of byproducts.

- Purification by silica gel chromatography with hexane/ethyl acetate gradients is effective for removing impurities.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard practice to confirm completion.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of tert-butyl groups (singlet near δ 1.4 ppm), isopropyl groups (doublets and septets near δ 1.0–3.0 ppm), and aminoethyl moieties.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (202.29 g/mol).

- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch near 1700 cm^-1.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically >95% for research-grade material.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Aminoethylamine + isopropyl isocyanate | DCM, RT, 2–4 hr | Carbamate formation | 70–85 | Exothermic; control temp |

| Boc protection | Di-tert-butyl dicarbonate, TEA, DCM, 0–25°C, 1–2 hr | Introduce tert-butyl ester protecting group | 80–90 | Mild conditions preferred |

| Purification | Column chromatography (silica gel) | Remove impurities | — | Essential for high purity |

化学反応の分析

Types of Reactions

(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide or urea derivatives.

科学的研究の応用

(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amine, which can then interact with various cellular pathways.

類似化合物との比較

Comparison with Structural Analogs

This section compares the target compound with structurally related carbamates, focusing on molecular properties, functional group variations, and applications.

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Differences and Implications

However, the increased molecular weight (285.43 vs. 202.3 g/mol) may reduce solubility.

Acetyl and Chloro-Acetyl Modifications (e.g., ): The acetyl group in [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester enhances polarity, improving aqueous solubility. In contrast, the chloro-acetyl derivative exhibits higher electrophilicity, making it reactive in nucleophilic substitution reactions .

Cyclopropyl Substituents (e.g., ):

- The cyclopropyl group in (2-Cyclopropyl-2-oxo-ethyl)-carbamic acid tert-butyl ester introduces steric hindrance, which can block metabolic degradation but may also reduce bioavailability.

Reactivity and Stability

- Deprotection Efficiency: The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid), a property shared with analogs like [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester .

生物活性

(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester, also known as tert-butyl (2-aminoethyl)carbamate, is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H22N2O2

- IUPAC Name : tert-butyl (2-aminoethyl)carbamate

- CAS Number : 57260-73-8

The biological activity of this compound primarily revolves around its role as a carbamate, which can influence various biochemical pathways. The compound is known to interact with enzymes and receptors, potentially acting as an enzyme inhibitor or modulator in several biological systems.

- Enzyme Inhibition : Studies suggest that carbamates can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, thereby affecting synaptic transmission.

- Receptor Interaction : The compound may also bind to specific receptors in the central nervous system, influencing neurochemical signaling pathways.

Antimicrobial Activity

Recent research has indicated that compounds similar to tert-butyl (2-aminoethyl)carbamate exhibit antimicrobial properties. For instance, studies have shown that certain carbamates can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in antibiotic development.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics explored the antimicrobial efficacy of various carbamates, including tert-butyl (2-aminoethyl)carbamate. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 200 |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of carbamates on neuronal cell lines exposed to oxidative stress. The findings suggested that tert-butyl (2-aminoethyl)carbamate could reduce cell death and promote survival by modulating oxidative stress pathways.

Pharmacological Profiles

Research has demonstrated that compounds like tert-butyl (2-aminoethyl)carbamate possess favorable pharmacokinetic properties, including:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Primarily excreted via urine.

Toxicity and Safety Profile

Toxicological studies have indicated that while the compound shows promising biological activity, it also necessitates careful evaluation of its safety profile. Acute toxicity studies reveal a relatively high safety margin compared to conventional antibiotics.

Q & A

Q. Basic

- NMR spectroscopy : <sup>1</sup>H NMR identifies protons on the tert-butyl group (δ ~1.4 ppm, singlet) and aminoethyl chain (δ ~3.2 ppm for N-CH2). <sup>13</sup>C NMR confirms carbamate carbonyl (δ ~155 ppm) .

- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 189.1597) and fragments due to Boc group loss (m/z 132.1014) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for synthetic intermediates) .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced

Contradictions often arise from overlapping NMR signals or unexpected fragmentation in mass spectra. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons/carbons unambiguously. For example, HSQC correlates NH protons (δ ~5.5 ppm) with adjacent carbons .

- Isotopic labeling : Introduce deuterated analogs to track specific functional groups during degradation studies.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts or fragmentation pathways using software like MassFrontier) .

What strategies are effective for incorporating this carbamate into peptide synthesis while minimizing side reactions?

Q. Advanced

- Orthogonal protection : Use the tert-butyl carbamate (Boc) group alongside acid-labile protecting groups (e.g., Fmoc) to enable sequential deprotection. Boc is stable under basic conditions but cleaved with TFA .

- Coupling optimization : Activate the carbamate with HOBt/DIC to reduce racemization during peptide bond formation.

- Side-reaction mitigation : Avoid prolonged exposure to nucleophiles (e.g., primary amines) that may displace the Boc group. Monitor reactions via LC-MS to detect premature deprotection .

What experimental design considerations are critical when evaluating the stability of this compound under varying pH conditions?

Q. Advanced

- pH-rate profiling : Conduct accelerated stability studies at pH 1–10 (using HCl/NaOH buffers) and analyze degradation products via LC-MS. The tert-butyl carbamate is labile under strongly acidic (pH <2) or basic (pH >10) conditions .

- Temperature control : Perform Arrhenius studies (e.g., 25°C, 40°C, 60°C) to model shelf-life.

- Protection strategies : For aqueous applications (e.g., biological assays), formulate with stabilizers like cyclodextrins or antioxidants to prolong half-life .

How can researchers assess the potential toxicity or hazards associated with handling this compound?

Q. Basic

- Safety data review : While direct toxicity data for this compound is limited, structurally similar carbamates (e.g., (4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester) are reported as lachrymators and respiratory irritants .

- PPE protocols : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Waste disposal : Neutralize acidic or basic degradation products before disposal according to institutional guidelines .

What advanced applications in drug discovery justify further study of this compound?

Q. Advanced

- Prodrug development : The Boc group can mask amine functionalities in drug candidates, enhancing bioavailability. Post-synthetic deprotection enables controlled release in target tissues .

- Linker chemistry : Incorporate the carbamate into PROTACs (proteolysis-targeting chimeras) to improve solubility and stability of bifunctional molecules .

- Biological evaluation : Screen for activity in kinase inhibition assays or GPCR binding studies, leveraging the aminoethyl group’s flexibility for target interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。